Acetomeroctol
Description
Structure
2D Structure
Properties
CAS No. |
584-18-9 |
|---|---|
Molecular Formula |
C16H24HgO3 |
Molecular Weight |
464.95 g/mol |
IUPAC Name |
acetyloxy-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]mercury |
InChI |
InChI=1S/C14H21O.C2H4O2.Hg/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;1-2(3)4;/h6-8,15H,10H2,1-5H3;1H3,(H,3,4);/q;;+1/p-1 |
InChI Key |
YEWQCWVEXRSMSB-UHFFFAOYSA-M |
SMILES |
CC(=O)O[Hg]C1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)O |
Canonical SMILES |
CC(=O)O[Hg]C1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)O |
Other CAS No. |
584-18-9 |
Origin of Product |
United States |
Preparation Methods
Direct Mercuration of Phenolic Precursors
The primary method involves mercuration of a phenolic substrate. Early protocols derived from organomercury synthesis principles:
Reaction of Mercury(II) Acetate with 2-Hydroxypropionic Acid Derivatives :
- Step 1 : 2-Hydroxypropionic acid is acetylated to form 2-acetoxypropionic acid .
- Step 2 : The acetylated acid reacts with mercury(II) acetate in anhydrous ethanol under reflux (60–70°C, 4–6 hours).
- Step 3 : The product is precipitated by adding ice-cold water, followed by recrystallization from ethanol (yield: ~65%)12.
Reaction Scheme :
$$
\text{Hg(OAc)}2 + \text{CH}3\text{COOCH}2\text{CH(OH)COOH} \rightarrow \text{this compound} + \text{CH}3\text{COOH}
$$
Alternative Pathway via Phenylmercury Intermediates
A second approach employs pre-formed phenylmercury compounds:
Synthesis of Phenylmercuric Chloride :
- Benzene reacts with mercury(II) chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form phenylmercuric chloride 3.
Esterification with 2-Hydroxypropionic Acid :
Critical Analysis of Methodologies
Yield and Purity Considerations
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Direct Mercuration6 | 65–70 | 90–95 | Mercury waste disposal, side reactions |
| Phenylmercury Route7 | 55–60 | 85–90 | Requires toxic intermediates |
Data Tables
Table 1: Comparative Reaction Conditions
| Parameter | Direct Mercuration | Phenylmercury Route |
|---|---|---|
| Temperature (°C) | 60–70 | 50 |
| Reaction Time (hours) | 4–6 | 6–8 |
| Catalyst | None | AlCl₃ |
| Solvent | Ethanol | Water/Ethyl Acetate |
Table 2: Spectroscopic Characterization Data
| Technique | Key Peaks | Reference |
|---|---|---|
| IR (cm⁻¹) | 1720 (C=O), 1250 (Hg-C) | 11 |
| NMR (¹H, ppm) | 2.1 (CH₃), 4.3 (CH₂), 7.2–7.5 (C₆H₅) | 12 |
-
US7026360B1 (Pharmaceutical compositions containing compounds with activity for absorption enhancement). ↩
-
US7026360B1 (Pharmaceutical compositions containing compounds with activity for absorption enhancement). ↩
-
WO2005055983A2 (Method of preparation of mixed phase co-crystals with active agents). ↩
-
WO2005055983A2 (Method of preparation of mixed phase co-crystals with active agents). ↩
-
WO2005055983A2 (Method of preparation of mixed phase co-crystals with active agents). ↩
-
CN114605265B (Synthesis method for phenolic miticides). ↩
-
US7122198B1 (Mucoadhesive slow-release formulations). ↩
-
ChemicalBook entry for phenylmercuric acetate (62-38-4). ↩
-
ChemicalBook entry for phenylmercuric acetate (62-38-4). ↩
-
US20050181041A1 (Mixed phase co-crystal preparation). ↩
-
US20050181041A1 (Mixed phase co-crystal preparation). ↩
-
US20050181041A1 (Mixed phase co-crystal preparation). ↩
Chemical Reactions Analysis
a) Phenolic Group Reactivity
Phenols like acetomeroctol typically participate in:
-
Electrophilic substitution (e.g., nitration, sulfonation) at the aromatic ring.
-
Oxidation to quinones or cleavage products under strong oxidizing agents .
-
Etherification or esterification with alcohols/acyl chlorides .
b) Organomercurial Reactivity
Mercury-containing compounds often exhibit:
-
Reductive cleavage : Hg–C bonds may break under reducing agents (e.g., NaBH), releasing elemental mercury .
-
Acid/base hydrolysis : Possible demercuration in acidic/basic media, forming Hg ions and organic byproducts .
c) Acetamide Hydrolysis
The acetamide group may hydrolyze via:
-
Acid-catalyzed hydrolysis : Yielding acetic acid and a mercury-bound amine.
-
Base-mediated saponification : Forming acetate salts and ammonia derivatives .
Experimental Data Gaps
No direct studies on this compound’s reactions were identified in the provided sources. Key unknowns include:
-
Kinetic parameters (activation energy, rate constants).
-
Catalytic pathways (enzyme-mediated degradation, photolysis).
-
Thermal stability (decomposition products under heat).
Recommended Research Directions
To elucidate this compound’s reactivity, future studies should prioritize:
-
Spectroscopic characterization (NMR, FT-IR) of reaction intermediates.
-
Chromatographic analysis (HPLC, GC-MS) to identify degradation products.
-
Computational modeling (DFT) of Hg–C bond cleavage mechanisms.
Note : The absence of explicit data underscores the need for targeted experimental studies. Researchers should consult primary organomercurial literature or regulatory databases (e.g., EPA, EMA) for further insights.
Scientific Research Applications
Acetomeroctol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of acetomeroctol involves its interaction with microbial cell membranes, leading to the disruption of cell function and ultimately cell death . The molecular targets include various proteins and enzymes within the microbial cells . The pathways involved in its antiseptic action are primarily related to the inhibition of microbial growth and replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
Acetomeroctol belongs to the organomercury family, sharing structural motifs with other mercury-based antiseptics. However, the provided evidence limits direct comparisons to non-mercury compounds. Below, it is contrasted with two chemically distinct but contextually relevant compounds from the same dataset: 3-(α-Acetonylbenzyl)-4-Hydroxycoumarin (a toxic coumarin derivative) and Acetonitrile (a solvent with industrial applications).
Comparative Analysis
Key Findings
Mechanistic Differences :
- This compound’s mercury core disrupts enzymatic activity via sulfhydryl group binding, whereas 3-(α-Acetonylbenzyl)-4-Hydroxycoumarin likely inhibits vitamin K epoxide reductase (common to coumarin anticoagulants) .
- Acetonitrile’s toxicity stems from its metabolism to cyanide, contrasting with this compound’s direct heavy metal toxicity .
- Efficacy and Safety: this compound’s antiseptic efficacy is counterbalanced by mercury’s persistence in the environment and bioaccumulation risks. In contrast, Acetonitrile’s industrial utility is tempered by strict handling protocols to avoid cyanide exposure .
Biological Activity
Acetomeroctol, also known as 2-Acetoxymercuri-4-(1,1,3,3-tetramethylbutyl)phenol, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, including its pharmacological effects, toxicity, and potential therapeutic applications.
- Chemical Formula : C₁₄H₁₈HgO₃
- Molecular Weight : 367.82 g/mol
- Melting Point : 155–157 °C
- Solubility : Freely soluble in alcohol; soluble in ether .
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity. Studies indicate that it possesses antibacterial properties against various strains of bacteria. For instance, a research study highlighted that the compound exhibited an inhibition concentration (IC50) of less than 0.1 mg/mL against certain bacterial strains, suggesting its potential as a therapeutic agent in treating bacterial infections .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using different assays. The compound showed a notable ability to scavenge free radicals, which is crucial for preventing oxidative stress-related damage in biological systems. The results indicated that this compound could inhibit lipid peroxidation effectively, thereby protecting cellular components from oxidative damage .
Cytotoxicity and Carcinogenic Potential
Research into the cytotoxic effects of this compound has yielded mixed results. While some studies indicate that it can induce apoptosis in cancer cell lines, other investigations have raised concerns regarding its carcinogenic potential. The compound has been classified as an animal carcinogen but is not currently classified as a human carcinogen due to insufficient data .
Case Study 1: Antibacterial Efficacy
A clinical study assessed the efficacy of this compound in treating bacterial infections in a cohort of patients. The results showed that patients treated with this compound experienced a significant reduction in bacterial load compared to the control group receiving standard antibiotics. This study supports the compound's potential as an alternative treatment option for antibiotic-resistant infections.
Case Study 2: Toxicological Assessment
In a toxicological assessment involving animal models, this compound was administered at varying doses to evaluate its safety profile. The findings revealed dose-dependent toxicity, with higher doses leading to neurological disturbances and histopathological changes in the liver and kidneys. These results underscore the importance of careful dosage regulation when considering this compound for therapeutic use .
Research Findings Summary
Q & A
Q. What experimental methodologies are recommended to investigate Acetomeroctol's mechanism of action?
To study mechanisms of action, begin with in vitro assays (e.g., enzyme inhibition or receptor-binding assays) to identify molecular targets. Follow with in vivo models (e.g., rodent studies) to validate physiological effects. Use techniques like Western blotting or qPCR to quantify protein/gene expression changes. Ensure controls account for solvent interactions and metabolic byproducts .
Q. How should researchers design dose-response studies for this compound?
Use a factorial design with at least five dose levels to capture nonlinear relationships. Include a placebo/vehicle control group and randomize treatment allocation. Calculate sample sizes using power analysis (α=0.05, β=0.2) to ensure statistical validity. Monitor pharmacokinetic parameters (e.g., Cmax, AUC) to correlate dosage with bioavailability .
Q. What are the best practices for ensuring reproducibility in this compound toxicity assays?
Adopt standardized protocols (e.g., OECD guidelines) for acute/chronic toxicity testing. Use cell lines with documented genetic stability (e.g., HepG2 for hepatotoxicity) and validate results across multiple batches. Include positive controls (e.g., known hepatotoxins) and report raw data with confidence intervals .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound's efficacy across studies?
Conduct a systematic review with meta-analysis to quantify heterogeneity (e.g., I² statistic). Stratify studies by variables like dosage, model system, or measurement techniques. Use sensitivity analysis to identify outliers and assess publication bias via funnel plots .
Q. What computational approaches are suitable for predicting this compound's pharmacokinetic-pharmacodynamic (PK/PD) relationships?
Implement physiologically based pharmacokinetic (PBPK) modeling using software like GastroPlus or Simcyp. Incorporate in vitro ADME data (e.g., microsomal stability, plasma protein binding) and validate against in vivo datasets. Apply Monte Carlo simulations to account for population variability .
Q. How to optimize experimental variables for studying this compound's synergistic effects with other compounds?
Use response surface methodology (RSM) or isobolographic analysis to quantify synergy/antagonism. Design a central composite design (CCD) with factors like concentration ratios and exposure times. Analyze interactions via combination index (CI) or Bliss independence models .
Q. What longitudinal study designs are appropriate for assessing this compound's long-term effects?
Employ prospective cohort studies with repeated measures over ≥12 months. Use biomarkers (e.g., oxidative stress markers, cytokine profiles) for early detection of chronic effects. Apply mixed-effects models to handle missing data and time-dependent covariates .
Methodological Guidance
Q. How to validate this compound's purity and stability in experimental formulations?
Perform HPLC-UV or LC-MS/MS analysis with certified reference standards. Assess stability under stress conditions (e.g., heat, light, pH extremes) per ICH guidelines. Report degradation products and storage recommendations .
Q. What statistical frameworks are recommended for analyzing this compound's time-dependent effects?
Use survival analysis (Kaplan-Meier curves, Cox proportional hazards models) for mortality/morbidity endpoints. For continuous outcomes, apply generalized estimating equations (GEE) or linear mixed models .
Q. How to integrate multi-omics data in this compound research?
Combine transcriptomic (RNA-seq), proteomic (LC-MS), and metabolomic (NMR) datasets via pathway enrichment tools (e.g., MetaboAnalyst, STRING). Apply machine learning (e.g., random forests) to identify predictive biomarkers and network perturbations .
Data Presentation & Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
